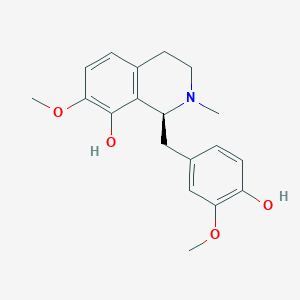

Isocrasifoline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

135213-48-8 |

|---|---|

分子式 |

C19H23NO4 |

分子量 |

329.4 g/mol |

IUPAC 名称 |

(1S)-1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol |

InChI |

InChI=1S/C19H23NO4/c1-20-9-8-13-5-7-16(23-2)19(22)18(13)14(20)10-12-4-6-15(21)17(11-12)24-3/h4-7,11,14,21-22H,8-10H2,1-3H3/t14-/m0/s1 |

InChI 键 |

HQWZPWYHADPXQD-AWEZNQCLSA-N |

SMILES |

CN1CCC2=C(C1CC3=CC(=C(C=C3)O)OC)C(=C(C=C2)OC)O |

手性 SMILES |

CN1CCC2=C([C@@H]1CC3=CC(=C(C=C3)O)OC)C(=C(C=C2)OC)O |

规范 SMILES |

CN1CCC2=C(C1CC3=CC(=C(C=C3)O)OC)C(=C(C=C2)OC)O |

同义词 |

isocrasifoline |

产品来源 |

United States |

Occurrence and Botanical Sources of Isocrasifoline

Identification in Specific Genera and Species

Genus Platycapnos

Phytochemical research indicates that the genus Platycapnos is characterized by a distinct alkaloid profile that is different from other genera in the Fumarioideae subfamily. Studies of various Platycapnos species, including the perennial P. saxicola and the annual P. spicata, have consistently shown a high concentration of aporphinoid and morphinandienone alkaloids. researchgate.netresearchgate.net

Key alkaloids identified in Platycapnos species include:

Glaucine : A major aporphine (B1220529) alkaloid found in P. spicata. nih.govresearchgate.net

Nantenine : An aporphinoid alkaloid present in significant concentrations. researchgate.netthieme-connect.com

Thalicthuberine : A phenanthrene (B1679779) alkaloid also isolated from P. spicata. researchgate.net

Sinoacutine : The primary morphinandienone alkaloid in P. saxicola. researchgate.netresearchgate.net

Protopine (B1679745) : A widely distributed protopine alkaloid also found in this genus. researchgate.net

Notably, extensive investigations into the alkaloid composition of the genus Platycapnos have not reported the presence of Isocrasifoline. researchgate.netpsu.edu While one study acknowledged an investigation into the metabolism of (S)-crassifoline, a precursor for some related alkaloids, in the genus Platycapnos, it did not confirm the isolation of this compound. researchgate.net Current scientific literature suggests that this compound and its spirobenzylisoquinoline structural type are not characteristic constituents of the genus Platycapnos. psu.eduresearchgate.net

Genus Rupicapnos

In contrast to Platycapnos, the genus Rupicapnos is a confirmed botanical source of this compound and related compounds. This genus is known for producing a diverse array of isoquinoline (B145761) alkaloids, with spirobenzylisoquinolines being a chemotaxonomically significant group. researchgate.netresearchgate.netdntb.gov.ua

Research has pinpointed Rupicapnos africana as a specific species containing these complex alkaloids. epdf.pubplantiary.compicturethisai.comteline.fr A pivotal study published in 1986 reported the isolation of new spirobenzylisoquinoline alkaloids from R. africana. epdf.pub One of the alkaloids isolated from this plant was described with the chemical formula C₂₀H₁₇NO₆, a melting point of 237°C, and a specific optical rotation, which is indicative of a specific stereoisomer. epdf.pub Subsequent pharmacological studies have explicitly named this compound as a benzylisoquinoline alkaloid and investigated its biological activities, confirming its isolation from natural sources. researchgate.netpicturethisai.com

Phytochemical Investigations and Isolation Methodologies

The identification and isolation of this compound from its botanical sources, particularly Rupicapnos africana, involve a series of established phytochemical techniques designed to extract, separate, and characterize alkaloids.

Research Findings: Phytochemical screening is the initial step to detect the presence of alkaloids in plant material. nih.gov This is typically followed by a systematic extraction and isolation process. For alkaloids from the Fumariaceae family, this process generally includes:

Extraction : Air-dried and pulverized plant material, such as the aerial parts of Rupicapnos africana, is subjected to exhaustive extraction using a solvent like methanol, often with a Soxhlet apparatus. researchgate.netpsu.edu This yields a crude methanolic extract containing a mixture of plant metabolites.

Acid-Base Partitioning : The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other neutral or acidic compounds. The extract is acidified, causing the basic alkaloids to form water-soluble salts. This aqueous solution is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is made basic, which neutralizes the alkaloid salts, converting them back to their free base form. These are then extracted into an immiscible organic solvent like chloroform. nih.gov

Chromatographic Separation : The resulting crude alkaloid mixture is complex and requires further separation. This is achieved through various chromatographic techniques:

Column Chromatography (CC) : The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent system of increasing polarity (e.g., a chloroform/methanol mixture) to separate the components into different fractions. psu.edu

Preparative Thin-Layer Chromatography (pTLC) : Fractions obtained from column chromatography are often further purified using pTLC to isolate individual compounds in a pure form. psu.edu

Identification and Structural Elucidation : Once isolated, the pure compound is identified using a combination of spectroscopic and physical methods:

Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), are used to determine the exact molecular structure. researchgate.net

Physical Characterization : The melting point and specific optical rotation of the isolated compound are measured. For the spirobenzylisoquinoline alkaloid isolated from Rupicapnos africana, a melting point of 237°C and a specific rotation of [α]D +22° (in chloroform) were reported, which serve as key identifiers. epdf.pub

This combination of extraction, separation, and analytical techniques allows for the successful isolation and definitive identification of complex alkaloids like this compound from their natural plant sources.

Biosynthesis and Metabolic Pathways of Isocrasifoline

General Benzylisoquinoline Alkaloid (BIA) Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is a complex process that begins with the amino acid L-tyrosine. google.com Through a series of enzymatic steps, two derivatives of tyrosine, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), are produced. researchgate.net The crucial first committed step in BIA metabolism is the condensation of these two molecules, a reaction catalyzed by norcoclaurine synthase (NCS). mdpi.combbk.ac.uk This reaction forms the foundational 1-benzylisoquinoline (B1618099) scaffold of (S)-norcoclaurine. oup.comoup.com

From (S)-norcoclaurine, the pathway branches out, leading to the vast diversity of over 2,500 known BIA structures. researchgate.netoup.com A central intermediate in many of these branching pathways is (S)-reticuline. oup.comoup.com The conversion of (S)-norcoclaurine to (S)-reticuline involves several enzymatic modifications, including O-methylation, N-methylation, and hydroxylation. researchgate.net (S)-reticuline then serves as a precursor for various BIA subgroups, including morphinans like morphine, as well as other alkaloids like berberine (B55584) and sanguinarine. oup.commdpi.com The formation of these diverse structures is achieved through intramolecular C-C or C-O bond formations and further functional group modifications. oup.comoup.com

Enzymatic Steps and Key Enzymes Implicated in BIA Pathways

A restricted number of enzyme families are responsible for the multistep pathways that lead to the array of structurally diverse alkaloids. oup.comresearchgate.net These include lyases, transferases, and oxidoreductases. frontiersin.org

Pictet-Spenglerases

The key enzyme in this class is norcoclaurine synthase (NCS), which catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde. bbk.ac.ukrsc.org This reaction is fundamental as it establishes the core tetrahydroisoquinoline structure common to all BIAs. bbk.ac.uk While the reaction can occur non-enzymatically, NCS provides rate acceleration, substrate selectivity, and, crucially, stereoselectivity, forming only the (S)-configured product. bbk.ac.ukrsc.org NCS has been identified in numerous plant species within the Ranunculales order. researchgate.net Interestingly, some NCS enzymes have shown substrate promiscuity, accepting a variety of aldehydes, which presents opportunities for biocatalytic synthesis of novel alkaloids. bbk.ac.ukmpg.de

O-methyltransferases

O-methyltransferases (OMTs) play a pivotal role in the diversification of BIAs by catalyzing the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid substrate. frontiersin.orgmdpi.com This methylation alters the chemical properties of the molecule, affecting its hydrophobicity and biological activity. oup.com OMTs are crucial in guiding intermediates into specific biosynthetic branches due to their high regio- and stereospecificity. researchgate.netoup.com

Several key OMTs have been characterized in the BIA pathway leading to (S)-reticuline and beyond. frontiersin.org

Norcoclaurine 6-O-methyltransferase (6OMT) : Converts (S)-norcoclaurine to (S)-coclaurine. google.com

3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) : Involved in the formation of (S)-reticuline. mdpi.com

Reticuline (B1680550) 7-O-methyltransferase (7OMT) : Converts (S)-reticuline to (S)-laudanine. frontiersin.org

Scoulerine 9-O-methyltransferase (SMT) : Methylates (S)-scoulerine in the pathway to berberine. researchgate.net

Although OMTs can have similar substrates, they often exhibit strict substrate specificity, which is largely determined by the N-terminal region of the enzyme. frontiersin.org

N-methyltransferases

N-methyltransferases (NMTs) are another critical class of enzymes in BIA biosynthesis, responsible for methylating nitrogen atoms within the alkaloid structure, often leading to the formation of tertiary and quaternary amines. frontiersin.orgnih.gov Like OMTs, they utilize S-adenosyl-L-methionine (SAM) as a methyl donor. mdpi.com Plant NMTs involved in BIA metabolism have been recruited from several unrelated ancestral enzymes. nih.gov

Key NMTs in the BIA pathway include:

Coclaurine N-methyltransferase (CNMT) : This enzyme N-methylates (S)-coclaurine and can accept a diverse range of substrates, including 1-benzylisoquinolines and protoberberines. oup.com

Reticuline N-methyltransferase (RNMT) : Catalyzes the N-methylation of both (S)- and (R)-reticuline to produce tembetarine, an intermediate in the biosynthesis of the aporphine (B1220529) alkaloid magnoflorine. nih.gov

Tetrahydroprotoberberine N-methyltransferase (TNMT) : Acts on protoberberine substrates. scholaris.ca

O-acetyltransferases

O-acetyltransferases are also involved in BIA metabolism, although fewer have been characterized compared to methyltransferases. oup.com One notable example is salutaridinol 7-O-acetyltransferase (SalAT) . oup.comnih.gov This enzyme belongs to the BAHD family of acetyltransferases. oup.com SalAT catalyzes the acetylation of salutaridinol, creating salutaridinol-7-O-acetate. frontiersin.orgnih.gov This step is crucial in the morphine biosynthesis pathway as it facilitates the spontaneous cyclization to form thebaine, the first pentacyclic alkaloid in the pathway. oup.com The overexpression of the SAT gene has been shown to increase total alkaloid content in opium poppy. frontiersin.org

Cytochromes P450

Cytochrome P450 monooxygenases (CYPs) are a large and versatile family of heme-containing enzymes that play a crucial role in generating the vast structural diversity of alkaloids. mdpi.comnih.gov They catalyze a wide range of reactions, including hydroxylations, C-C and C-O phenol (B47542) coupling, and ring rearrangements. oup.comnih.gov In BIA biosynthesis, CYPs are essential for creating the core backbones of different alkaloid subgroups and for functionalizing the molecules. oup.com

Several CYP families are prominent in BIA metabolism:

CYP80 family : This family includes enzymes like N-methylcoclaurine 3′-hydroxylase (NMCH or CYP80B) , which is required for reticuline biosynthesis, and berbamunine synthase (CYP80A1) , which catalyzes the intermolecular C-O coupling to form bisbenzylisoquinoline alkaloids. oup.commdpi.com

CYP719 family : Members of this family, such as cheilanthifoline synthase and stylopine synthase , are involved in the formation of protoberberine alkaloids. mdpi.com

CYP82 family : These enzymes are also involved in the diversification of BIAs. nih.gov

The expression of these enzymes can be tissue-specific and is a key factor in determining the profile of alkaloids produced by a particular plant. nih.gov

FAD-dependent oxidases

Flavin adenine (B156593) dinucleotide (FAD)-dependent oxidases are a family of enzymes that catalyze a wide range of oxidation reactions. ebi.ac.ukwikipedia.org In the context of benzylisoquinoline alkaloid biosynthesis, FAD-dependent oxidases have been implicated in various modification steps. researchgate.net These enzymes utilize FAD as a cofactor to facilitate the transfer of electrons, often in reactions involving the oxidation of substrates. nih.gov

While the direct action of a specific FAD-dependent oxidase on an isocrasifoline precursor has not been definitively characterized, their role in the broader BIA metabolic network is recognized. For instance, two-component FAD-dependent monooxygenases are known to be involved in the biosynthesis of various secondary metabolites, catalyzing reactions such as hydroxylation and epoxidation. nih.gov It is plausible that an FAD-dependent oxidase is involved in the later, more specialized steps of the this compound pathway, potentially contributing to the final structural details of the molecule. Research into the degradation of related compounds has also identified FAD-dependent oxidoreductases that can process N-methylated compounds, suggesting a potential role in the metabolism or turnover of alkaloids. nih.gov

Non-heme dioxygenases

Non-heme iron-dependent dioxygenases represent another critical class of enzymes in the biosynthesis of natural products. nih.govrsc.org These enzymes catalyze a diverse array of biochemical reactions, including hydroxylation, epoxidation, and C-C bond cleavage, by activating molecular oxygen at a mononuclear non-heme iron center. researchgate.netunimi.it Within the established pathways of benzylisoquinoline alkaloid biosynthesis, non-heme dioxygenases are known to be involved in key structural modifications. researchgate.net

The precise role of a non-heme dioxygenase in the formation of this compound is not yet characterized. However, their known functions in related pathways suggest potential involvement. For example, these enzymes can catalyze ring-expansion reactions in the biosynthesis of other complex natural products. chemrxiv.org Given the intricate ring system of this compound, it is conceivable that a non-heme dioxygenase participates in forming or modifying its core structure. The versatility of this enzyme class makes them prime candidates for catalyzing some of the less understood steps in BIA synthesis. rsc.org

NADPH-dependent reductases

Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH)-dependent reductases are ubiquitous enzymes that supply the reducing power for a vast number of anabolic reactions, using NADPH as the electron donor. nih.gov Their involvement is essential in many biosynthetic pathways, including those of secondary metabolites. In BIA metabolism, NADPH-dependent reductases have been implicated in various reductive steps. researchgate.net

These enzymes are crucial for reactions such as the reduction of carbonyl groups or imines to form alcohols and amines, respectively. For example, the assimilatory NADPH-dependent sulfite (B76179) reductase (SiR) demonstrates how electrons are transferred from NADPH via flavin cofactors to a catalytic center to perform a reduction. ebi.ac.ukbiorxiv.org In the context of this compound, an NADPH-dependent reductase is likely responsible for one or more reduction steps during the construction of the tetrahydroisoquinoline core from its precursors. The chloroplast-localized NADPH-dependent thioredoxin reductase (NTRC) highlights the role of such enzymes in maintaining the redox state of other enzymes in biosynthetic pathways, which could also be a factor in this compound synthesis. nih.govfrontiersin.org

Crassifoline Metabolism and Related Pathways

This compound is structurally related to other benzylisoquinoline alkaloids, most notably crassifoline. Research has shown that the metabolism of (S)-crassifoline appears to be a specialized pathway found in a limited number of plant genera, such as Sarcocapnos and Ceratocapnos. researchgate.net In these plants, cularine (B1669330) alkaloids, which are structurally related to both crassifoline and this compound, are typically the most prominent alkaloids. researchgate.net

The co-occurrence of this compound with crassifoline and other related alkaloids in the same plant species suggests a closely linked biosynthetic origin. researchgate.netresearchgate.net It is hypothesized that they may arise from a common precursor or that one may be a metabolic derivative of the other. The synthesis of crassifoline has been achieved in the laboratory, starting from precursors that are common in BIA biosynthesis, further supporting its connection to this metabolic family. uva.nl While the precise metabolic steps that differentiate the pathways to this compound and crassifoline are not yet known, their structural similarity points to a shared metabolic grid.

Synthetic Methodologies and Chemical Derivatization of Isocrasifoline and Analogs

Strategies for De Novo Chemical Synthesis

De novo synthesis, the creation of complex molecules from simple, readily available precursors, is crucial for producing compounds like isocrasifoline that are often isolated from natural sources in limited quantities. wikipedia.orgqueensu.ca The core challenge in the de novo synthesis of the cularine (B1669330) framework is the construction of the 10,11-dihydrodibenz[b,f]oxepinone core.

Key strategies often involve:

Biomimetic Approaches: These methods mimic the proposed biosynthetic pathways of cularine alkaloids. A key step in the proposed biosynthesis is an oxidative phenol (B47542) coupling reaction to form the cularine skeleton. beilstein-journals.org Synthetic strategies have employed this logic, using intramolecular cyclization reactions as a pivotal step. beilstein-journals.orgrsc.org

Convergent Synthesis: Modern approaches often favor a convergent strategy where different fragments of the molecule are synthesized separately before being joined. For instance, a common strategy involves the coupling of a substituted isoquinoline (B145761) or isoquinoline precursor with a phenolic component to build the core structure. acs.org

Palladium-Catalyzed Reactions: Pd-catalyzed cross-coupling reactions, such as the α-arylation of ketones, have emerged as powerful tools for forming the diaryl ether linkage and constructing the seven-membered ring of the cularine system. queensu.caresearchgate.net This methodology allows for the efficient synthesis of key intermediates like Manske's ketone. queensu.caresearchgate.net

These synthetic routes provide a foundation for producing not only the natural alkaloids but also a diverse range of analogs for structure-activity relationship studies.

Synthetic Approaches to Cularine and Related Compounds

The synthesis of cularine alkaloids has been a subject of extensive research, leading to several successful total syntheses. These approaches often target key intermediates that can be elaborated into a variety of related alkaloids, including cularine, crassifoline, and sarcocapnine. beilstein-journals.orgacs.org

One of the pioneering and pivotal intermediates in cularine synthesis is Manske's ketone (10,11-dihydro-2,3,4-trimethoxydibenz[b,f]oxepin-10-one). queensu.ca Its synthesis has been a focal point, as it provides a direct precursor to the dibenzoxepine core of the cularine family. An efficient modern approach to Manske's ketone involves a combined palladium-catalyzed α-arylation and a nucleophilic aromatic substitution (SNAr) strategy. queensu.caresearchgate.net

Other notable synthetic strategies include:

Intramolecular Cyclization: Various methods rely on the intramolecular cyclization of carefully designed precursors. This can involve Ullmann condensation, nucleophilic substitution, or oxidative coupling to form the seven-membered oxepine ring. beilstein-journals.org For example, the synthesis of (+)-cularine has been achieved through the oxidative coupling of a diphenolic benzylisoquinoline precursor. rsc.org

Pictet-Spengler Reaction: This reaction is a classic method for synthesizing isoquinoline rings, which form a key part of the cularine structure. Studies have utilized this reaction to create precursors for cularine-related compounds. nih.gov

Aza-Wittig Electrocyclic Ring Closure: This method provides a facile route to the isoquinoline precursors needed for the diastereoselective synthesis of cularine alkaloids like (+)-cularine and (+)-crassifoline. acs.org

These varied approaches highlight the ingenuity of synthetic chemists in tackling the complex architecture of cularine alkaloids and provide pathways to analogs like this compound.

Development of this compound Derivatives for Research

The development of derivatives from natural products like this compound is a fundamental strategy in medicinal chemistry to explore and optimize biological activity, define structure-activity relationships (SAR), and create new molecular tools for pharmacological research. While extensive derivatization studies starting directly from this compound are not widely documented in publicly available literature, research on the broader class of cularine alkaloids, to which this compound belongs, provides significant insights into how its analogs are developed and studied.

This compound, a cularine alkaloid, has been identified along with related compounds such as cularine, cularidine, and celtisine. These alkaloids have been a subject of pharmacological interest, particularly for their effects on smooth muscle. Research has shown that this compound can inhibit calcium entry in uterine smooth muscle, a mechanism of action shared with other cularine alkaloids. researchgate.netuv.esucm.esenciga.org This activity forms the basis for designing derivatives with potentially enhanced potency, selectivity, or altered pharmacological profiles.

The synthesis of the core cularine structure is a complex challenge that has been addressed through various synthetic routes. researchgate.netacs.org For instance, the diastereoselective synthesis of natural cularine alkaloids such as (+)-cularine, (+)-sarcocapnine, and the this compound-related (+)-crassifoline has been achieved. acs.org Crassifoline itself is a known biosynthetic precursor to other cularines. beilstein-journals.org These synthetic advancements are crucial as they open the door to producing not only the natural alkaloids but also novel, non-natural derivatives for research.

An example of derivative development within this class is the synthesis of aristocularine and 3,4-dioxocularine. researchgate.net These synthesized cularinoids, which are structurally related to the cularine framework of this compound, were found to exhibit significant activity against various tumor cell lines. researchgate.net Specifically, aristocularine, a synthetic derivative of the naturally occurring aristoyagonine, has demonstrated cytotoxic activities. beilstein-journals.org This highlights a key motivation for derivatization: exploring new therapeutic applications beyond the initially observed activities of the parent compound. By modifying the core cularine skeleton, researchers can investigate how structural changes influence bioactivity, potentially leading to the development of new anticancer agents.

The general process for developing such derivatives involves:

Total Synthesis: Establishing a robust synthetic pathway to the core alkaloid structure.

Modification of Functional Groups: Altering existing functional groups (e.g., hydroxyl, methoxy (B1213986) groups) on the cularine skeleton.

Skeletal Alterations: Modifying the dibenzo[b,f]oxepine ring system or the isoquinoline moiety to create novel analogs.

Biological Screening: Testing the newly synthesized derivatives in a variety of biological assays to determine their activity and to build a structure-activity relationship profile.

While direct derivatization of this compound for research is a logical next step following its isolation and initial characterization, the current body of research focuses more on the synthesis and evaluation of the broader cularine alkaloid family. The findings from these related compounds provide a solid foundation and a strategic roadmap for the future development of specific this compound derivatives as research tools or therapeutic leads.

Structural Elucidation Methodologies for Isocrasifoline

Advanced Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For Isocrasifoline, both 1H and 13C NMR are indispensable for mapping the carbon-hydrogen framework.

Detailed 1H NMR analysis provides information on the chemical environment of each proton, including the number of neighboring protons, through chemical shifts (δ) and coupling constants (J). Similarly, 13C NMR spectroscopy identifies the different carbon environments within the molecule. While specific NMR data for this compound is not available in the provided search results, a representative dataset for a related benzylisoquinoline alkaloid would typically be presented as follows:

Interactive Data Table: Representative 1H NMR Data for a Benzylisoquinoline Alkaloid

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 6.85 | s | - |

| H-5 | 7.20 | d | 8.5 |

| H-6 | 7.10 | d | 8.5 |

| H-α | 4.10 | t | 7.0 |

| OCH3 | 3.90 | s | - |

Interactive Data Table: Representative 13C NMR Data for a Benzylisoquinoline Alkaloid

| Carbon | Chemical Shift (ppm) |

| C-1 | 110.5 |

| C-3 | 148.0 |

| C-4 | 147.5 |

| C-4a | 128.0 |

| C-5 | 115.0 |

| C-6 | 120.0 |

| C-α | 40.0 |

| OCH3 | 56.0 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides insights into the molecule's substructures. For this compound, MS/MS would be instrumental in identifying the characteristic fragmentation pathways of the benzylisoquinoline core, aiding in its definitive identification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique can separate isomers and conformers, providing further structural detail that is not accessible through mass spectrometry alone.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS would yield a precise molecular formula, a critical piece of information in the structural elucidation puzzle.

Interactive Data Table: Representative High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]+ | 328.1543 | 328.1545 | C19H22NO4 |

Note: The data in this table is hypothetical, representing typical HRMS data for a compound with a plausible molecular formula for a benzylisoquinoline alkaloid, as specific data for this compound was not available.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are forms of vibrational spectroscopy that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. These techniques are complementary and can be used to identify key structural features. For this compound, IR and Raman spectra would reveal the presence of characteristic functional groups such as aromatic rings, ether linkages, and hydroxyl groups through their distinct vibrational frequencies.

Interactive Data Table: Representative Infrared (IR) Absorption Bands

| Wavenumber (cm-1) | Functional Group |

| 3400 | O-H stretch |

| 3050 | Aromatic C-H stretch |

| 1600, 1500 | Aromatic C=C stretch |

| 1250 | C-O stretch (ether) |

Note: This table presents typical IR absorption frequencies for the functional groups expected in a benzylisoquinoline alkaloid, as specific data for this compound was not found.

X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound. This technique provides a detailed three-dimensional map of electron density by analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam. The resulting model reveals precise information about bond lengths, bond angles, and the absolute configuration of stereocenters, making it an invaluable tool in the structural elucidation of complex natural products like aporphine (B1220529) alkaloids.

The process involves growing a high-quality single crystal of the target compound, which can be a significant challenge for many natural products. Once a suitable crystal is obtained, it is mounted and irradiated with X-rays. The diffracted rays are recorded by a detector, and the resulting pattern of spots—their positions and intensities—is used to calculate an electron density map. From this map, the positions of individual atoms can be determined, leading to a complete and unambiguous structural model. While this method is powerful, its application to this compound has not been detailed in publicly available literature, and thus specific crystallographic data for this compound is not presented. However, the technique remains a primary goal in the structural confirmation of novel alkaloids.

Table 1: Illustrative Crystallographic Data Parameters for an Aporphine Alkaloid (Note: This table is a hypothetical representation of data that would be obtained from an X-ray crystallographic analysis and does not represent published data for this compound.)

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₈H₁₇NO₄ |

| Formula Weight | 311.33 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.3 Å, c = 18.1 Å |

| Volume | 1450 ų |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.425 g/cm³ |

| Final R-factor | < 0.05 |

Coupling of Separation Techniques with Mass Spectrometry

Hyphenated techniques that couple the high separation power of chromatography or electrophoresis with the sensitive and structurally informative detection capabilities of mass spectrometry are essential in the analysis of complex mixtures, such as plant extracts from which alkaloids are isolated. These methods allow for the separation, detection, and preliminary identification of individual components, often from minute quantities of material.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov In this method, a sample is vaporized and separated into its components as it passes through a capillary column. nih.gov The separated compounds then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique in natural product chemistry, offering high resolution and sensitivity for a wide range of compounds, including those that are non-volatile or thermally labile. nih.govresearchgate.net The technique separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase. The eluent from the HPLC column is directed into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which allows for the analysis of intact molecules. nih.gov

HPLC-MS is exceptionally well-suited for the analysis of aporphine alkaloids from crude plant extracts. nih.gov It can provide the molecular weight of this compound and, through tandem mass spectrometry (MS/MS), can generate fragmentation patterns that help elucidate its structure. nih.gov The high resolving power of modern HPLC systems allows for the separation of closely related isomers, which is critical in alkaloid analysis. mdpi.com

Table 2: Hypothetical HPLC-MS Data for this compound Analysis (Note: This table illustrates the type of data generated in an HPLC-MS experiment and does not represent published data for this compound.)

| Parameter | Description / Example Value |

|---|---|

| HPLC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Retention Time (tR) | e.g., 8.5 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion (MS1) | [M+H]⁺ at m/z 312.1230 (for C₁₈H₁₇NO₄) |

| Major MS/MS Fragments | Hypothetical fragments from loss of CH₃, H₂O, CO |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of capillary electrophoresis with the detection power of mass spectrometry. nih.gov Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow capillary. mdpi.com This technique is particularly advantageous for the analysis of charged molecules like alkaloids, which are typically protonated under acidic conditions. nih.gov

CE-MS offers very high resolution, rapid analysis times, and requires minimal sample volume. mdpi.com It is an effective method for separating and identifying isoquinoline (B145761) and tropane alkaloids in crude plant extracts. nih.govnih.gov The coupling to MS provides molecular weight and structural information, similar to HPLC-MS. nih.gov Though a powerful tool for alkaloid analysis, the specific application of CE-MS for the structural elucidation of this compound has not been reported in the surveyed scientific literature.

Computational and Automated Structure Elucidation Approaches

The structural elucidation of natural products is increasingly benefiting from computational methods and machine learning, which can process complex spectroscopic data to predict and verify chemical structures.

Machine Learning Frameworks in NMR-based Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed chemical structure of organic molecules in solution. However, interpreting complex NMR spectra can be a bottleneck. Machine learning (ML) is emerging as a transformative tool to automate and improve the accuracy of this process. frontiersin.orgrsc.org

ML frameworks can be trained on vast databases of known structures and their corresponding experimental or calculated NMR spectra. frontiersin.org These trained models can then predict NMR chemical shifts for a proposed structure with high accuracy or, conversely, suggest the most probable chemical structure based on experimental NMR data. acs.orgchemrxiv.org For a novel alkaloid like this compound, an ML-assisted approach could involve comparing its experimental ¹H and ¹³C NMR data against quantum-chemically calculated spectra for several candidate structures. The ML algorithm can then provide a probabilistic ranking of the correct structure, significantly accelerating and adding confidence to the elucidation process. frontiersin.orgresearchgate.net

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) represents a powerful computational approach to solving chemical structures based on spectroscopic data. nih.govresearchgate.netmdpi.com These expert systems utilize algorithms to analyze primarily one-dimensional and two-dimensional nuclear magnetic resonance (NMR) data, generating a set of possible molecular structures consistent with the experimental evidence. nih.govresearchgate.net

The process typically begins with the input of NMR data, including ¹H and ¹³C spectra, along with correlation spectra such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov The CASE software then systematically generates all possible structural isomers that fit the provided spectroscopic constraints. researchgate.net These generated structures are subsequently ranked based on a comparison of their predicted NMR spectra with the experimental data, allowing for the identification of the most probable structure. researchgate.net

Modern CASE systems, such as ACD/Structure Elucidator, have demonstrated significant success in elucidating the structures of complex natural products. nih.govmdpi.com These programs can handle ambiguities in data and identify non-standard correlations, which are crucial for solving intricate molecular puzzles. mdpi.com While specific data tables for the CASE analysis of this compound are not publicly available, the general workflow and the power of this technique in natural product chemistry are well-established.

Molecular Networking and Metabolomics Profiling in Natural Products Discovery

Molecular networking and metabolomics profiling are cutting-edge techniques that have revolutionized the discovery and characterization of natural products. chemrxiv.orgnih.govnih.govdoc-developpement-durable.org These approaches allow for the rapid visualization and identification of known and novel compounds within complex biological extracts. nih.govdoc-developpement-durable.org

Metabolomics profiling involves the comprehensive analysis of all small-molecule metabolites within a biological sample, typically using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). nih.govnih.govyoutube.com This provides a chemical "fingerprint" of the organism and can highlight the presence of novel or biologically significant compounds. nih.govyoutube.com

Molecular networking is a computational method used to organize and visualize the vast datasets generated by tandem mass spectrometry (MS/MS) experiments. chemrxiv.orgnih.gov It operates on the principle that structurally similar molecules will exhibit similar fragmentation patterns in the mass spectrometer. chemrxiv.org By clustering molecules with similar MS/MS spectra, molecular networking creates a visual map of the chemical space within a sample, grouping related compounds into "molecular families." nih.gov This approach is particularly powerful for dereplication—the rapid identification of known compounds—and for highlighting potentially new structural analogues. chemrxiv.org

While the direct application of these methodologies to the discovery and structural elucidation of this compound has not been detailed in available literature, these techniques are central to modern natural product research and would be instrumental in identifying and characterizing such a compound from its natural source. The general workflow for such a discovery process is outlined below.

| Step | Description | Techniques Employed |

| 1. Sample Extraction | Preparation of a crude extract from the biological source. | Solvent extraction |

| 2. Metabolomic Profiling | Comprehensive analysis of the metabolites in the extract. | LC-MS/MS |

| 3. Molecular Networking | Organization and visualization of MS/MS data to identify molecular families. | GNPS (Global Natural Products Social Molecular Networking) or similar platforms |

| 4. Targeted Isolation | Isolation of compounds of interest based on their position in the molecular network and other biological or spectroscopic data. | Preparative HPLC |

| 5. Structural Elucidation | Detailed structural analysis of the isolated pure compound. | NMR spectroscopy (1D and 2D), High-Resolution Mass Spectrometry (HRMS) |

Mechanistic Investigations of Biological Activities of Isocrasifoline in Vitro/preclinical Models

Effects on Smooth Muscle Contractility

The benzylisoquinoline alkaloid, isocrasifoline, has been the subject of research to elucidate its effects on the contractility of smooth muscle, particularly in uterine tissue. Studies on isolated rat uterus models have provided insights into its relaxant properties and the underlying mechanisms of action.

This compound has demonstrated a significant inhibitory effect on calcium entry into uterine smooth muscle cells. nih.govtandfonline.com The contraction of smooth muscle is a process highly dependent on the influx of extracellular calcium. nih.gov this compound's relaxant action is attributed to its ability to block this calcium influx, a mechanism shared with other cularine (B1669330) alkaloids. nih.gov This blockade of calcium entry is a key factor in its ability to induce relaxation in uterine tissue. oup.comoup.com

The influx of calcium through potential-operated channels is a critical step in the initiation of smooth muscle contraction. researchgate.net Research indicates that this compound's activity is similar to that of nifedipine (B1678770), a well-known calcium channel blocker, suggesting that it acts on these specific channels to prevent the increase in intracellular calcium necessary for contraction. nih.gov

In preclinical studies using isolated rat uterus, this compound has been shown to completely relax contractions induced by potassium chloride (KCl). nih.govresearchgate.net High concentrations of KCl are used experimentally to depolarize the cell membrane, which in turn opens voltage-gated calcium channels and causes a sustained contraction. mdpi.com The ability of this compound to counteract these contractions further supports the hypothesis that its primary mechanism of action is the inhibition of calcium influx through these channels. nih.govresearchgate.net

The relaxant effect of this compound on KCl-induced contractions is a key indicator of its calcium antagonist activity. researchgate.net This is because the contractions are directly dependent on the entry of extracellular calcium. mdpi.com

This compound has been observed to inhibit rhythmic contractions induced by oxytocin (B344502) in isolated rat uterine tissue. nih.govresearchgate.net Oxytocin is a hormone that plays a crucial role in stimulating uterine contractions during labor. clevelandclinic.orgabclawcenters.com Its mechanism involves both the influx of extracellular calcium and the release of calcium from intracellular stores. tandfonline.com

The inhibitory effect of this compound on oxytocin-induced contractions suggests that it interferes with the calcium signaling pathways activated by oxytocin. nih.govresearchgate.net While it effectively inhibits the rhythmic contractions, it is important to note that its action is primarily on the influx of extracellular calcium, similar to its effect on KCl-induced contractions. nih.gov

Comparative Mechanistic Studies with Established Agents

To better understand the specific mechanism of action of this compound, its effects have been compared with those of well-established smooth muscle relaxants, namely nifedipine and papaverine (B1678415).

The relaxant activity of this compound on uterine smooth muscle has been found to be similar to that of nifedipine. nih.gov Nifedipine is a dihydropyridine (B1217469) calcium channel blocker that is known to inhibit the influx of extracellular calcium through L-type calcium channels, leading to smooth muscle relaxation. researchgate.netsemanticscholar.org

Studies have shown that both this compound and nifedipine completely relax KCl-induced contractions and inhibit oxytocin-induced rhythmic contractions in isolated rat uterus. nih.gov This parallel in activity strongly suggests that this compound, like nifedipine, functions as a calcium entry blocker. nih.gov The similar pharmacological profiles of the two compounds in these experimental models point towards a shared mechanism of action centered on the inhibition of calcium influx. nih.gov

In contrast to its similarities with nifedipine, the mechanism of action of this compound differs from that of papaverine, despite both being benzylisoquinoline alkaloids. nih.govresearchgate.net Papaverine is known to have a non-specific relaxant effect on smooth muscle, which involves intracellular mechanisms in addition to some effects on calcium channels. nih.govnih.gov

A key distinction is that papaverine can induce relaxation of contractions that are initiated in a calcium-free medium, such as those induced by oxytocin or vanadate, indicating that it can act on intracellular calcium release or other downstream signaling pathways. nih.govresearchgate.net this compound, however, does not exhibit this intracellular activity. nih.gov This fundamental difference highlights that while both are alkaloids, their relaxant effects on uterine smooth muscle are achieved through distinct mechanisms, with this compound's action being more specific to the inhibition of calcium entry. nih.gov

Data Tables

Table 1: Effects of this compound on Uterine Contractions

| Agonist | Effect of this compound | Reference |

| KCl | Complete relaxation of induced contractions | nih.govresearchgate.net |

| Oxytocin | Inhibition of rhythmic contractions | nih.govresearchgate.net |

Table 2: Mechanistic Comparison of this compound with Nifedipine and Papaverine

| Compound | Mechanism of Action | Effect on Intracellular Calcium Release | Reference |

| This compound | Inhibition of calcium entry | No significant effect | nih.gov |

| Nifedipine | Inhibition of calcium entry | No significant effect | nih.govresearchgate.net |

| Papaverine | Non-specific, including intracellular actions | Acts intracellularly | nih.govresearchgate.net |

Comparison with Cularine Derivatives

This compound is a member of the cularine class of benzylisoquinoline alkaloids. In preclinical studies, its biological activities have been compared with other related cularine derivatives, revealing both similarities and differences in their mechanisms of action. A key area of investigation has been their relaxant effects on smooth muscle.

In studies on isolated rat uterus preparations, this compound was examined alongside other cularine alkaloids, namely cularine, cularidine, and celtisine. nih.gov All of these compounds demonstrated the ability to completely relax uterine contractions that were induced by potassium chloride (KCl). nih.govresearchgate.netresearchgate.net The activity of this compound and the other tested cularine derivatives was found to be similar to that of nifedipine, a well-known calcium channel blocker. nih.gov This suggests a shared mechanism of action among these cularine alkaloids, centered on the modulation of calcium ion influx. nih.gov

The mechanism of these cularine alkaloids, including this compound, was distinguished from that of papaverine, another benzylisoquinoline alkaloid. While papaverine also induces smooth muscle relaxation, it was shown to act intracellularly. nih.govresearchgate.net In contrast, the actions of this compound and its cularine counterparts are linked to events at the cell membrane, specifically the inhibition of calcium entry. nih.gov

| Compound | Alkaloid Class | Effect on KCl-Induced Contraction | Inferred Primary Mechanism |

|---|---|---|---|

| This compound | Cularine Alkaloid | Complete Relaxation | Inhibition of Calcium Entry |

| Cularine | Cularine Alkaloid | Complete Relaxation | Inhibition of Calcium Entry |

| Cularidine | Cularine Alkaloid | Complete Relaxation | Inhibition of Calcium Entry |

| Celtisine | Cularine Alkaloid | Complete Relaxation | Inhibition of Calcium Entry |

| Nifedipine | Dihydropyridine Calcium Channel Blocker | Complete Relaxation | Inhibition of Calcium Entry |

| Papaverine | Benzylisoquinoline Alkaloid | Relaxation | Intracellular Action |

Elucidation of Specific Transduction Pathways Involved in Cellular Responses

Signal transduction is the process by which a cell converts an external signal into a specific response. wu.ac.th This involves a series of molecular events, often a cascade, that relays the signal from the cell surface to intracellular targets. wu.ac.thtandfonline.com The investigation into this compound's biological activity has shed light on its role in specific signal transduction pathways, particularly those governing smooth muscle contraction and relaxation.

The primary mechanism identified for this compound's relaxant effect on uterine smooth muscle is the inhibition of calcium entry into the cells. nih.gov The signal for smooth muscle contraction is a rise in intracellular calcium (Ca2+) concentration. In experimental models using high concentrations of extracellular potassium chloride (KCl), the cell membrane is depolarized. This depolarization triggers the opening of voltage-gated calcium channels, allowing an influx of extracellular Ca2+ and leading to muscle contraction.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Isocrasifoline

Strategies for Molecular Modification and Optimization

This strategy focuses on removing atoms or functional groups that are not crucial for the compound's interaction with its target, or that contribute to undesirable properties. In the case of Isocrasifoline, this could involve the removal of one or more of the methoxy (B1213986) groups on the aromatic rings to assess their role in target binding. For example, the activity of analogs with different patterns of methoxylation could be compared to determine which groups are essential for activity and which are redundant. This can lead to simpler analogs that are easier to synthesize and may have improved pharmacokinetic profiles.

Simplification of complex structures, also known as scaffold simplification, aims to reduce the structural complexity of a lead compound while retaining its key pharmacophoric features. lifechemicals.com For this compound, this could involve modifying the dibenzo[b,f]oxepine ring system. For instance, the seven-membered oxepine ring could be contracted to a six-membered ring or replaced with a more flexible acyclic ether linkage to see how this affects biological activity. The goal is to create simpler molecules that are synthetically more accessible and may possess better drug-like properties.

Bioisosteric Replacement Strategies for Enhanced Biological Properties

Bioisosteric replacement is a widely used strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic parameters. mdpi.com For this compound, several bioisosteric replacements could be envisioned. For example, the methoxy groups (-OCH3) could be replaced with other electron-donating groups of similar size, such as hydroxyl (-OH), amino (-NH2), or even small alkyl groups, to probe the electronic and steric requirements of the binding pocket. The ether linkage in the oxepine ring could potentially be replaced by a thioether (-S-) or an amine (-NH-) to alter the geometry and electronic properties of the ring system. Such modifications can influence the compound's binding affinity, metabolic stability, and ability to cross biological membranes.

Computational Approaches in Medicinal Chemistry

Computational methods are invaluable in modern drug discovery for predicting how a molecule will interact with its biological target, thus guiding the design of new analogs. researchgate.net

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, which is often a protein or a nucleic acid. While the specific biological targets of this compound are not definitively established, studies on related cularine (B1669330) alkaloids suggest potential interactions with targets such as calcium channels and GABAA receptors. nih.govfhi.no

In a hypothetical SBDD approach targeting a GABAA receptor, the crystal structure of the receptor would be used to perform molecular docking studies with this compound. nih.gov Docking simulations would predict the most likely binding pose of this compound within the receptor's binding site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information would be crucial for designing new analogs with improved binding affinity. For example, if docking studies revealed a specific methoxy group on this compound forming a critical hydrogen bond with an amino acid residue in the binding pocket, medicinal chemists would focus on synthesizing analogs that enhance this interaction. Conversely, if a part of the molecule showed steric clashes with the receptor, analogs could be designed to remove or reposition that part of the structure.

An illustrative example of SAR data that could be generated from such studies is presented in the table below. Please note that this data is hypothetical and for illustrative purposes, as extensive SAR studies on this compound are not publicly available.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Compound | Modification from this compound | Hypothetical Biological Activity (IC50, nM) |

| This compound | - | 100 |

| Analog 1 | Demethylation at C-7 | 250 |

| Analog 2 | Demethylation at C-4' | 80 |

| Analog 3 | Replacement of C-4' -OCH3 with -OH | 75 |

| Analog 4 | Replacement of oxepine O with S | 150 |

| Analog 5 | Replacement of oxepine O with NH | 200 |

This hypothetical data suggests that the methoxy group at C-4' is important for activity, and that replacing it with a hydroxyl group could be beneficial. It also suggests that the oxygen atom in the oxepine ring is preferred over sulfur or nitrogen for maintaining activity.

Advanced Analytical Methodologies for Isocrasifoline Research and Profiling

Quantitative and Qualitative Analysis of Isocrasifoline in Biological Matrices

The detection and measurement of this compound in complex biological matrices like blood, plasma, urine, or tissue samples are fundamental to understanding its pharmacokinetic properties. researchgate.netcstti.com This analysis is typically divided into two main objectives: qualitative analysis, which confirms the presence of the compound, and quantitative analysis, which measures its concentration. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a dominant technique for the quantitative determination of compounds in biological matrices due to its high specificity, sensitivity, and throughput. nih.gov This method combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile compounds, which may require derivatization to be suitable for analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable technique, offering non-destructive analysis and providing detailed structural information. sysrevpharm.org While generally less sensitive than MS-based methods, NMR is highly reproducible and requires minimal sample preparation, making it excellent for identifying and quantifying metabolites. sysrevpharm.orgnih.gov

A significant challenge in analyzing endogenous or natural compounds in biological matrices is the "matrix effect," where co-eluting substances can suppress or enhance the ionization of the target analyte, affecting the accuracy and reproducibility of the results. nih.govchromatographyonline.com Strategies to mitigate these effects include thorough sample preparation, the use of stable isotope-labeled internal standards, and matrix-matched calibration curves. chromatographyonline.commdpi.com

Table 1: Comparison of Key Analytical Techniques for this compound Analysis in Biological Samples

| Technique | Principle | Advantages | Common Applications |

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. researchgate.net | High sensitivity, specificity, and throughput; suitable for a wide range of compounds. nih.gov | Quantification in plasma, urine, and tissue; pharmacokinetic studies. researchgate.netmdpi.com |

| GC-MS | Separates volatile compounds by gas chromatography before mass spectrometry analysis. nih.gov | High resolving power; cost-effective for suitable compounds. thermofisher.com | Analysis of volatile metabolites; requires derivatization for non-volatile compounds. nih.gov |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. nih.gov | Non-destructive; highly reproducible; provides rich structural data; minimal sample preparation. researchgate.netsysrevpharm.org | Structural confirmation; metabolite identification; real-time analysis in living cells. sysrevpharm.org |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Non-destructive; rapid analysis; provides a unique "fingerprint" for compounds. researchgate.net | Qualitative identification; functional group analysis. researchgate.net |

Metabolite Profiling Techniques

Metabolite profiling, a key component of metabolomics, aims to identify and quantify the complete set of small-molecule metabolites within a biological system. news-medical.net This provides a functional snapshot of cellular activity. nih.gov When studying a compound like this compound, metabolite profiling is essential for understanding how it is processed, transformed, and eliminated by an organism.

The process begins with the extraction of metabolites from a biological matrix. nih.gov These extracts are then analyzed using high-resolution techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry-Based Profiling : Typically coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), this approach offers high sensitivity and can detect hundreds to thousands of molecules in a single run. nih.gov The resulting data, consisting of mass-to-charge ratios and intensities, can be compared against spectral libraries to identify known metabolites or used to characterize unknown transformation products of this compound. nih.govnews-medical.net

NMR-Based Profiling : NMR provides a comprehensive overview of the most abundant metabolites in a sample. sysrevpharm.org Its non-destructive nature allows for the sample to be preserved for further analysis. researchgate.net While less sensitive than MS, its high reproducibility makes it a robust tool for tracking changes in metabolite concentrations over time. nih.gov

Metabolomics studies can be either targeted or untargeted. news-medical.net A targeted approach would focus on quantifying this compound and a predefined set of its expected metabolites. In contrast, an untargeted approach would aim to comprehensively analyze all detectable metabolites in a sample to discover unexpected biochemical pathways affected by this compound. news-medical.netdiva-portal.org

High-Throughput Screening Methodologies in Natural Products Discovery

High-throughput screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds. bmglabtech.comwikipedia.org This methodology is critical in natural products research for identifying "hits"—compounds like this compound that exhibit a desired effect on a specific biological target. bmglabtech.com

The HTS process involves several key steps:

Assay Development : A robust and miniaturized biological assay is created that can measure the activity of interest (e.g., enzyme inhibition, receptor binding).

Library Screening : Large libraries of natural product extracts or pure compounds are screened against the target using automated liquid handling systems and detectors. bmglabtech.comnih.gov

Data Analysis : Sophisticated software processes the large volumes of data to identify active compounds, or "hits." wikipedia.org

Hit Confirmation and De-replication : The activity of the hits is confirmed, and known compounds are identified (de-replicated) to prioritize novel active molecules for further investigation. nih.gov

HTS enables the screening of vast and structurally diverse natural product libraries in a cost-effective and time-efficient manner, significantly accelerating the pace of discovering new lead compounds for drug development. bmglabtech.comnih.gov While HTS can quickly identify active compounds, it is the starting point for a longer process of lead optimization to improve properties like potency and bioavailability. bmglabtech.com

Table 2: Hypothetical High-Throughput Screening Campaign for a Natural Product Library

| Parameter | Description |

| Target | e.g., A specific enzyme implicated in a disease |

| Compound Library | >500,000 natural product fractions and pure compounds |

| Assay Format | 1536-well plate, biochemical fluorescence-based assay |

| Screening Throughput | ~100,000 compounds per day wikipedia.org |

| Primary Hit Rate | 0.5% |

| Confirmed Hits | 50 novel chemical structures after de-replication |

| Outcome | Identification of multiple new lead series for further drug discovery efforts |

Evolution of Analytical Methodologies in Chemical Research

The field of analytical chemistry has undergone a significant evolution, moving from classical wet chemistry techniques to highly sophisticated, instrument-based methods. researchgate.netijrpb.com This progression has been driven by the need for greater sensitivity, specificity, speed, and the ability to analyze increasingly complex samples. ijrpb.com

Initially, chemical analysis relied on techniques like titration and gravimetry. The mid-20th century saw the rise of spectroscopic methods like UV-Vis and IR spectroscopy, as well as chromatographic separations. researchgate.net The true revolution, however, came with the coupling of separation techniques with powerful detection methods, most notably the integration of chromatography with mass spectrometry (LC-MS and GC-MS). researchgate.net This combination provides unparalleled analytical power for complex mixture analysis. mdpi.com

More recent advancements include:

High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and Time-of-Flight (TOF) analyzers provide extremely accurate mass measurements, enabling the confident identification of unknown compounds without reference standards. japsonline.com

Miniaturization and Automation : The development of microfluidics and lab-on-a-chip devices allows for high-throughput analysis with minimal sample and reagent consumption. researchgate.net HTS platforms are a prime example of this trend. wikipedia.org

Chemometrics and Big Data : The vast datasets generated by modern instruments require advanced computational and statistical tools (chemometrics) for data processing, feature extraction, and interpretation. diva-portal.org

Multi-Omics Integration : The ability to combine metabolomics data with genomics, transcriptomics, and proteomics provides a more holistic understanding of biological systems. thermofisher.com

This continuous innovation ensures that researchers have increasingly powerful tools to investigate complex molecules like this compound, from their initial discovery to their detailed biochemical characterization.

常见问题

Q. What analytical techniques are recommended for the initial identification and characterization of isocrasifoline in plant extracts?

To confirm the presence of this compound, researchers should employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection can isolate the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Mass Spectrometry (MS) provide structural elucidation. Cross-referencing spectral data with existing literature or databases ensures accuracy. For novel compounds, elemental analysis and X-ray crystallography may further validate purity and identity .

Q. How can researchers design a robust experimental protocol to assess the bioactivity of this compound in vitro?

Begin by formulating a hypothesis-driven research question using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor . Use dose-response assays (e.g., IC50 determination) across multiple cell lines, with positive and negative controls. Include triplicate measurements to assess reproducibility. Ensure blinding during data collection to minimize bias, and apply statistical tests (e.g., ANOVA) to evaluate significance. Document protocols in detail to enable replication .

Q. What are the best practices for conducting a literature review on this compound’s pharmacological properties?

Systematically search databases like PubMed, Scopus, and Web of Science using Boolean operators (e.g., "this compound AND (antioxidant OR anticancer)"). Prioritize peer-reviewed articles and exclude non-academic sources. Organize findings thematically (e.g., mechanisms, bioactivity) and critically evaluate study designs, sample sizes, and statistical methods. Address gaps such as conflicting results or understudied applications .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Contradictions often arise from variability in experimental conditions (e.g., solvent systems, cell models). Conduct a meta-analysis to compare studies, focusing on parameters like concentration ranges and assay endpoints. Replicate key experiments under standardized conditions, and perform sensitivity analyses to identify confounding factors. Cross-disciplinary collaboration (e.g., computational modeling to predict binding affinities) can provide mechanistic insights .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Use semi-synthetic approaches starting from purified this compound. Introduce functional groups via regioselective modifications (e.g., acetylation, methylation) guided by computational chemistry (e.g., DFT calculations). Validate derivatives using LC-MS and NMR, and test bioactivity in parallel assays. Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalysts) and maximize yield .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study objectives . Use rodent models to assess absorption, distribution, metabolism, and excretion (ADME) via LC-MS/MS plasma profiling. For toxicity, conduct acute and subchronic dosing studies, monitoring biomarkers (e.g., liver enzymes, histopathology). Include a control group and blinded pathologists for objective analysis. Adhere to ethical guidelines for animal research .

Q. What methodologies are critical for analyzing this compound’s interaction with molecular targets (e.g., enzymes, receptors)?

Combine biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants. For cellular targets, use CRISPR-Cas9 knockouts or siRNA silencing to confirm specificity. Molecular docking and molecular dynamics simulations can predict binding modes, which should be validated via mutagenesis studies .

Methodological Considerations

- Data Analysis : Use software like GraphPad Prism or R for statistical modeling. Address outliers with Grubbs’ test and apply corrections for multiple comparisons (e.g., Bonferroni) .

- Reproducibility : Share raw data and protocols in supplementary materials, adhering to journal guidelines for transparency .

- Ethics : Disclose conflicts of interest and obtain institutional approval for biological or human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。